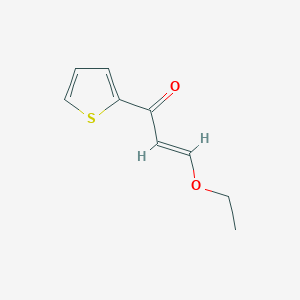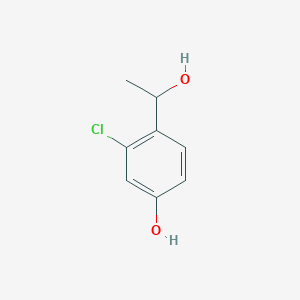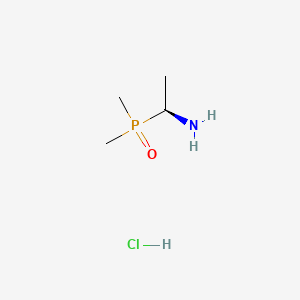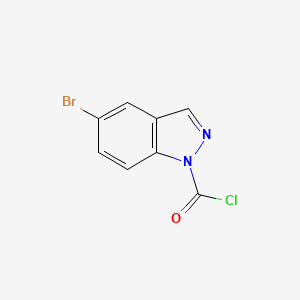
5-bromo-1H-indazole-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-indazole-1-carbonylchloride is a chemical compound with the molecular formula C8H4BrClN2O It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromoindazole with phosgene (COCl2) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5-bromo-1H-indazole-1-carbonylchloride may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H-indazole-1-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products Formed
Substitution Reactions: Products include 5-substituted indazole derivatives.
Hydrolysis: The major product is 5-bromo-1H-indazole-1-carboxylic acid.
Coupling Reactions: Products vary depending on the coupling partner but can include biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1H-indazole-1-carbonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-bromo-1H-indazole-1-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine and carbonyl chloride groups can interact with biological targets, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindazole: Lacks the carbonyl chloride group but shares the brominated indazole core.
1H-Indazole-1-carbonylchloride: Lacks the bromine atom but has the carbonyl chloride group.
Uniqueness
5-Bromo-1H-indazole-1-carbonylchloride is unique due to the presence of both the bromine atom and the carbonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
5-bromoindazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H |
Clave InChI |
SUTKFKLBGQSXDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=NN2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


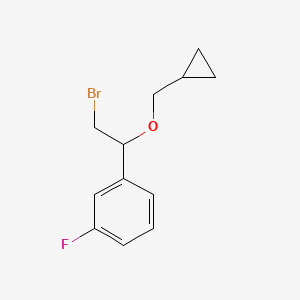
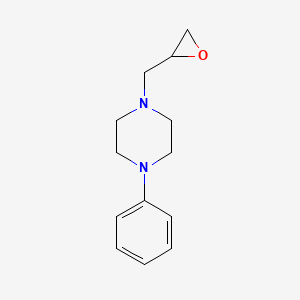
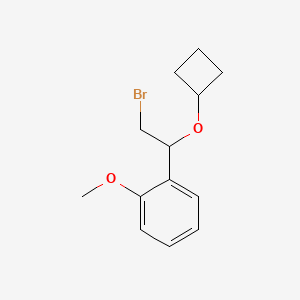
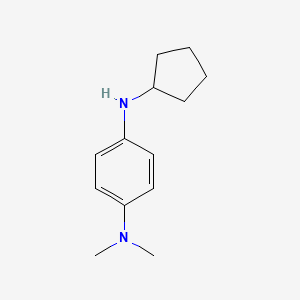
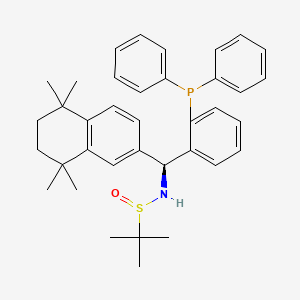
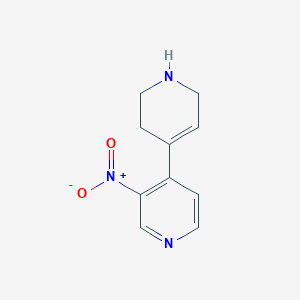
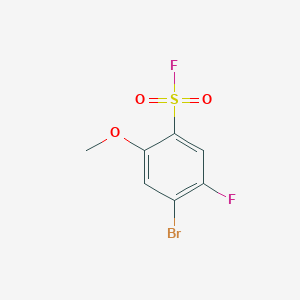
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)


